

# The Discovery of Iodine-120: A Technical Overview

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## Compound of Interest

Compound Name:	Iodine-120
CAS No.:	15480-34-9
Cat. No.:	B1201904

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Published: December 17, 2025

This technical guide provides a comprehensive overview of the key research and methodologies surrounding the discovery and characterization of the radioisotope **Iodine-120**. The information is intended for researchers, scientists, and professionals in the fields of nuclear chemistry, radiopharmacology, and drug development who are interested in the fundamental properties and production of this isotope. While the exact discovery paper from its first reported year of 1957 could not be definitively located in the available literature, this guide reconstructs the likely experimental protocols based on contemporaneous publications and standard radiochemical practices of that era.

## Core Properties of Iodine-120

**Iodine-120** is a neutron-deficient radioisotope of iodine that decays primarily through electron capture and positron emission. Its relatively short half-life and decay characteristics have made it a subject of interest for potential applications in nuclear medicine, particularly Positron Emission Tomography (PET).

## Quantitative Data Summary

The following table summarizes the key nuclear and physical properties of **Iodine-120**.

Property	Value
Mass Number	120
Half-life	81.6 ( $\pm$ 0.2) minutes
Year of Discovery	1957
Decay Mode	Electron Capture (EC), Positron Emission ( $\beta^+$ )
Daughter Isotope	Tellurium-120 ( $^{120}\text{Te}$ )
Primary Decay Energy	5.615 ( $\pm$ 0.016) MeV
Spin and Parity	2-
Magnetic Dipole Moment	1.23 $\mu\text{N}$

## Reconstructed Experimental Protocol for the Discovery of Iodine-120

Based on the prevalent techniques of the 1950s for producing neutron-deficient isotopes in the same mass region, the discovery of **Iodine-120** was likely achieved through the alpha particle bombardment of an antimony target. The following protocol is a reconstruction of the probable methodology.

### Target Preparation

- **Target Material:** Natural antimony (Sb), which consists of two stable isotopes:  $^{121}\text{Sb}$  (57.3% abundance) and  $^{123}\text{Sb}$  (42.7% abundance). The target was likely in the form of a thin metallic foil or a layer of antimony powder pressed into a target holder.
- **Target Backing:** The antimony target was likely mounted on a backing material, such as aluminum or copper, to provide mechanical support and facilitate cooling during irradiation.

### Irradiation

- Projectile Particle: Alpha particles ( ${}^4\text{He}^{2+}$ )
- Accelerator: A cyclotron, capable of accelerating alpha particles to energies sufficient to induce nuclear reactions.
- Probable Nuclear Reaction: The most probable reaction for the production of **Iodine-120** would be the  ${}^{121}\text{Sb}(\alpha, 5n){}^{120}\text{I}$  reaction. This reaction involves the capture of an alpha particle by a  ${}^{121}\text{Sb}$  nucleus, followed by the emission of five neutrons.
- Beam Energy: The energy of the alpha particle beam would have been in the range of 50-60 MeV to maximize the cross-section for the  $(\alpha, 5n)$  reaction channel.
- Irradiation Time: The duration of the bombardment would have been on the order of one to two half-lives of **Iodine-120** (approximately 80 to 160 minutes) to achieve sufficient activity for measurement while minimizing the production of longer-lived iodine isotopes.

## Radiochemical Separation

Following irradiation, the **Iodine-120** produced within the antimony target had to be chemically separated and purified.

- Dissolution of the Target: The irradiated antimony target was dissolved in a strong oxidizing acid, such as hot concentrated nitric acid or a mixture of hydrochloric acid and hydrogen peroxide.
- Oxidation of Iodide: The iodine species in the solution were oxidized to elemental iodine ( $\text{I}_2$ ) or a volatile iodine compound. This could be achieved by adding an oxidizing agent like sodium nitrite or hydrogen peroxide.
- Distillation: The elemental iodine was then separated from the antimony and other potential byproducts by distillation. The volatile iodine was carried over in a stream of inert gas (e.g., nitrogen or air) and collected in a cold trap containing a reducing solution, such as a dilute solution of sodium bisulfite or sodium hydroxide, to convert it back to non-volatile iodide ions ( $\text{I}^-$ ).
- Purification: Further purification steps, such as solvent extraction or ion-exchange chromatography, may have been employed to ensure the radiochemical purity of the **Iodine-**

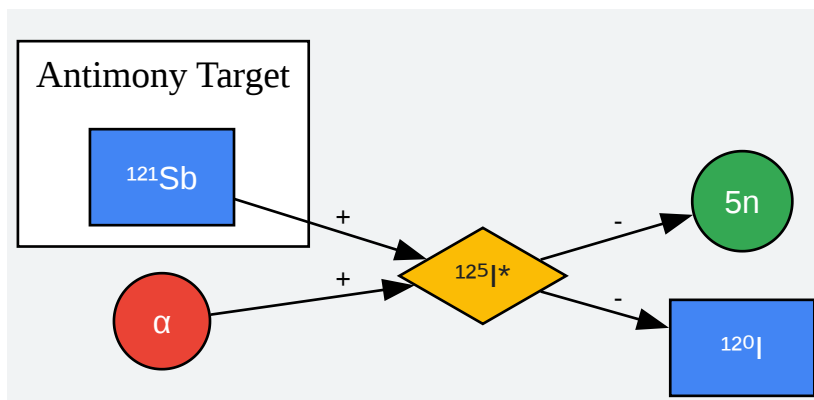
120 sample.

## Identification and Characterization

- **Half-life Measurement:** The half-life of the purified iodine fraction was determined by measuring its radioactivity over time using a radiation detector, such as a Geiger-Müller counter or a scintillation detector. The decay curve was then plotted on a semi-logarithmic scale, and the half-life was calculated from the slope of the line.
- **Decay Mode and Energy Measurement:** The decay mode (electron capture and positron emission) and the energy of the emitted radiation were characterized using techniques like gamma-ray spectroscopy with a sodium iodide (NaI) scintillation detector. The detection of the 0.511 MeV annihilation photons would confirm positron emission.

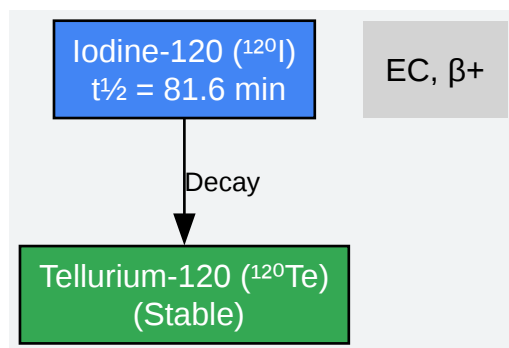
## Visualizations

The following diagrams illustrate the likely production pathway and the decay scheme of **Iodine-120**.



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Caption: Probable nuclear reaction for the production of **Iodine-120**.



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- To cite this document: BenchChem. [The Discovery of Iodine-120: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201904/docs#the-discovery-of-iodine-120-a-technical-overview\]](https://www.benchchem.com/product/b1201904/docs#the-discovery-of-iodine-120-a-technical-overview)

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